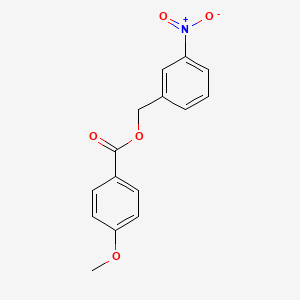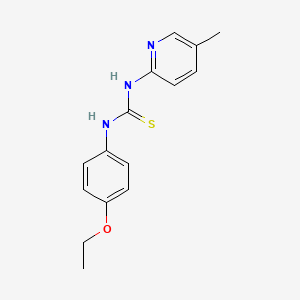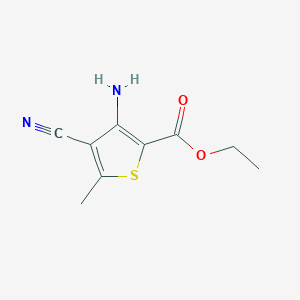![molecular formula C17H14N2O2 B5800818 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide, also known as BMA-10, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMA-10 belongs to the class of benzoxazole derivatives, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide is not fully understood. However, it has been suggested that N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation and cancer development. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has also been shown to have good solubility and stability, which makes it suitable for in vitro and in vivo experiments. However, the synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide is complex and requires multiple steps, which may limit its widespread use. In addition, the exact mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide. One area of interest is the development of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide in the treatment of other diseases, such as diabetes and cardiovascular disease. Furthermore, the elucidation of the exact mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide may lead to the development of more effective therapeutic strategies. Overall, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has shown great potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
Métodos De Síntesis
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. This intermediate is then reacted with 2-aminophenyl benzoxazole to yield N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide. The purity and yield of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective activities. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to reduce inflammation in animal models of arthritis and neuroinflammation. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11(2)16(20)18-13-9-7-12(8-10-13)17-19-14-5-3-4-6-15(14)21-17/h3-10H,1H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAAZSZRWXGEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)

![ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B5800761.png)
![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)






![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)


![4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide](/img/structure/B5800830.png)